3-(Difluoromethyl)piperidin-3-amine
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Overview
Description
3-(Difluoromethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(Difluoromethyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the piperidine ring. This process typically requires the use of transition metal catalysts and specific reaction conditions to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow processes and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
3-(Difluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Difluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. This can result in various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
3-(Difluoromethyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the difluoromethyl group and has different chemical properties.
3-(Trifluoromethyl)piperidine: A similar compound with a trifluoromethyl group, which may exhibit different reactivity and biological activities.
N-Methylpiperidine: Another derivative with a methyl group, used in various chemical and pharmaceutical applications.
The presence of the difluoromethyl group in this compound makes it unique, as it can impart distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C6H12F2N2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(difluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4,9H2 |
InChI Key |
CFQDPULZSWPHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(F)F)N |
Origin of Product |
United States |
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